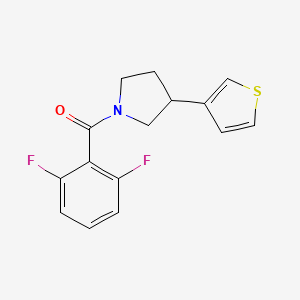![molecular formula C10H12N2S B2609460 [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile CAS No. 730950-96-6](/img/structure/B2609460.png)
[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile” is a chemical compound with the CAS Number: 730950-96-6 . It has a molecular weight of 192.28 and its IUPAC name is 4-amino-3-ethyl-5-methylphenyl thiocyanate .
Molecular Structure Analysis
The molecular formula of this compound is C10H12N2S . The InChI code is 1S/C10H12N2S/c1-3-8-5-9(13-6-11)4-7(2)10(8)12/h4-5H,3,12H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a powder with a predicted density of 1.15±0.1 g/cm3 . The boiling point is predicted to be 326.4±42.0 °C .Aplicaciones Científicas De Investigación
Synthesis of α-Sulfanyl-β-Amino Acid Derivatives
The synthesis of alpha-sulfanyl-beta-amino acid derivatives using nanocrystalline magnesium oxide highlights the importance of sulfanyl compounds in the development of pharmaceuticals with potent biological activity. These derivatives serve as crucial building blocks for designing new drugs and understanding biological mechanisms (Kantam et al., 2010).
Antioxidant and Anticancer Activities
Research into sulfanyl-containing ligands for metal ions, such as gold (III) and nickel (II), demonstrates their potential in treating cancer. The study found that gold(III) complexes exhibit higher cytotoxicity against cancer cell lines, suggesting a promising avenue for developing new anticancer agents (Ghani & Alabdali, 2022).
Development of Novel Synthetic Pathways
Studies on the synthesis of sulfanyl-acrylonitrile derivatives and their transformation into valuable synthetic intermediates emphasize the role of sulfanyl compounds in organic synthesis. These pathways enable the creation of diverse chemical structures, potentially leading to new materials and pharmaceuticals (Benetti et al., 2008).
Drug Metabolism Studies
Investigations into the metabolism of biaryl-bis-sulfonamide compounds using microbial-based systems shed light on the metabolic pathways of drugs. This research helps in the design of drugs with improved efficacy and reduced side effects (Zmijewski et al., 2006).
Antimicrobial Properties
The synthesis and evaluation of novel thiophene derivatives reveal the antimicrobial potential of sulfanyl compounds. Such studies contribute to the search for new antibacterial and antifungal agents to combat resistant strains of microorganisms (Al-Adiwish et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
(4-amino-3-ethyl-5-methylphenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-3-8-5-9(13-6-11)4-7(2)10(8)12/h4-5H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNYTCIHTIYQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)SC#N)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327636 |
Source


|
| Record name | (4-amino-3-ethyl-5-methylphenyl) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24835992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
730950-96-6 |
Source


|
| Record name | (4-amino-3-ethyl-5-methylphenyl) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2609377.png)
![1-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2609378.png)

![3-[(E)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2609381.png)
![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)


![2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide](/img/structure/B2609386.png)
![(E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2609388.png)


![N-[(5-Chloropyrazin-2-yl)methyl]-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B2609392.png)
![6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2609394.png)
![2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2609397.png)